A Technical Guide to H-D-Dap(Fmoc)-OBzl.HCl: A Key Building Block in Peptide Synthesis
A Technical Guide to H-D-Dap(Fmoc)-OBzl.HCl: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-D-Dap(Fmoc)-OBzl.HCl, or (S)-Benzyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminopropanoate hydrochloride, is a pivotal, orthogonally protected amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a base-labile Fmoc group on the β-amino function and an acid/hydrogenolysis-labile benzyl ester protecting the C-terminus, allows for the precise incorporation of D-diaminopropionic acid (D-Dap) into peptide sequences. This guide provides an in-depth analysis of its chemical properties, the strategic application of its protecting groups, a detailed protocol for its use in Fmoc-based SPPS, and an overview of the functional significance of incorporating D-Dap into peptide structures for therapeutic and research applications.
Introduction: The Strategic Importance of H-D-Dap(Fmoc)-OBzl.HCl
The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The process relies on a cyclical series of coupling and deprotection steps, where the choice of protecting groups is paramount to achieving the desired sequence with high fidelity.[2] H-D-Dap(Fmoc)-OBzl.HCl is a specialized building block designed for Fmoc-based SPPS, the most common strategy for peptide synthesis due to its milder reaction conditions compared to Boc/Bzl chemistry.[2][3][4]
The core of this molecule is D-diaminopropionic acid (D-Dap), a non-proteinogenic amino acid. The incorporation of D-Dap into peptides can confer unique structural and functional properties, such as:
-
Modulating Biological Activity: Systematic replacement of residues like lysine with Dap can alter the therapeutic index of antimicrobial peptides (AMPs).[5][6]
-
Enhancing Proteolytic Stability: The inclusion of D-amino acids and other non-natural amino acids can increase resistance to degradation by proteases.[7]
-
Introducing pH-Sensitivity: The β-amino group of Dap has a pKa that, within a peptide, can be lowered to the range of endosomal pH (around 6.3). This property is exploited to create peptides that change conformation or charge in response to pH, facilitating endosomal escape for drug delivery applications.[8][9][10]
This guide will deconstruct the components of H-D-Dap(Fmoc)-OBzl.HCl, explain the rationale behind its design, and provide practical, field-proven methodologies for its application.
Physicochemical Properties and Structural Analysis
A thorough understanding of the molecule's properties is essential for its effective use and storage.
Chemical Identity
| Property | Value | Source |
| Chemical Name | (S)-Benzyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminopropanoate hydrochloride | [1] |
| Synonyms | H-Dap(Fmoc)-OBzl.HCl | [1] |
| CAS Number | 2044702-42-1 | [1] |
| Molecular Formula | C25H25ClN2O4 | [1] |
| Molecular Weight | 452.93 g/mol | [1] |
Key Structural Features and Protecting Groups
The functionality of H-D-Dap(Fmoc)-OBzl.HCl in peptide synthesis is dictated by its three key components: the core D-Dap residue and its two orthogonal protecting groups.
-
D-Diaminopropionic Acid (D-Dap) Core: A non-canonical amino acid with two amino groups (α and β). In this derivative, the α-amino group is free (as a hydrochloride salt) and ready for peptide bond formation.
-
Fmoc (9-Fluorenylmethoxycarbonyl) Group: This base-labile group protects the β-amino function. Its stability under acidic conditions and easy removal with a weak base like piperidine are central to the Fmoc/tBu SPPS strategy.[4][11]
-
OBzl (Benzyl Ester) Group: This group protects the C-terminal carboxylic acid. It is stable to the basic conditions used for Fmoc removal but can be cleaved under strongly acidic conditions (e.g., with HF) or, more commonly, via catalytic hydrogenation (e.g., Pd/C).[12][13]
The orthogonality of the Fmoc and OBzl groups is critical; it allows for the selective deprotection of one functional group without affecting the other, enabling controlled, directional peptide chain elongation.[14]
Handling and Storage
Proper handling is crucial to maintain the integrity of the compound.
-
Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place, typically at temperatures between 2-8°C.[15]
-
Safety: Standard laboratory safety precautions should be observed, including wearing personal protective equipment (gloves, goggles, lab coat). Avoid inhalation of dust and contact with skin and eyes.[16][17] In case of fire, use carbon dioxide or a dry chemical extinguisher.[17] Hazardous decomposition products include oxides of carbon and nitrogen, and hydrogen chloride.[16]
Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of H-D-Dap(Fmoc)-OBzl.HCl into a growing peptide chain follows the standard, cyclical workflow of Fmoc-SPPS.[2] The process is initiated by coupling the free α-amino group of the Dap derivative to the deprotected N-terminus of the peptide chain anchored to a solid support (resin).
The Fmoc-SPPS Cycle
The synthesis is an iterative process involving three main stages: deprotection, activation/coupling, and washing.[2][3]
-
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of a secondary amine, typically 20% piperidine in N,N-Dimethylformamide (DMF).[3][14] This cleavage occurs via a β-elimination (E1cB) mechanism, liberating the free amine and generating dibenzofulvene (DBF), which is scavenged by the excess piperidine.[4][18]
-
Activation and Coupling: In a separate vessel, the carboxylic acid of the incoming Fmoc-protected amino acid (in this case, the next amino acid in the sequence) is activated. Common activating agents include uronium/aminium salts like HBTU or HATU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA).[2][19] This activated amino acid is then added to the resin, where it couples with the free N-terminal amine of the growing peptide chain.
-
Washing: After coupling, the resin is thoroughly washed with DMF to remove excess reagents and byproducts before the next deprotection cycle begins.[2][19]
When using H-D-Dap(Fmoc)-OBzl.HCl as the first amino acid, it is attached to the resin via its free α-amino group. Subsequent cycles will then build the peptide chain from this point.
Visualization of the SPPS Workflow
The following diagram illustrates the core iterative cycle for adding an amino acid to a peptide chain that has been initiated with H-D-Dap(Fmoc)-OBzl.HCl.
Caption: The iterative cycle of Fmoc-SPPS for chain elongation.
Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove the remaining side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the protecting groups used. For a peptide synthesized with H-D-Dap(Fmoc)-OBzl.HCl, a two-step process is often required if the final product needs a free C-terminus and a free β-amino group.
-
Benzyl Ester (OBzl) Cleavage: The benzyl ester is typically removed by catalytic hydrogenation. The peptide-resin is treated with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent like methanol or THF.[12] Alternatively, strong acids like anhydrous hydrogen fluoride (HF) can be used, though this is more common in Boc-based synthesis.[20][21]
-
Fmoc Group Cleavage: If the β-amino group needs to be deprotected, the standard treatment with 20% piperidine/DMF can be performed after cleavage from the resin.
The specific cleavage strategy must be designed to be compatible with all other side-chain protecting groups present on the peptide.
Experimental Protocol: Incorporation of H-D-Dap(Fmoc)-OBzl.HCl
This section provides a generalized, step-by-step protocol for the manual incorporation of a subsequent amino acid onto a resin-bound peptide initiated with H-D-Dap(Fmoc)-OBzl.HCl. The protocol assumes a 0.1 mmol synthesis scale.
Materials and Reagents
-
Peptide synthesis vessel with a fritted filter
-
Shaker or nitrogen bubbling system for agitation
-
Resin-bound H-D-Dap(Fmoc)-OBzl (0.1 mmol)
-
Fmoc-protected amino acid (0.4 mmol, 4 eq.)
-
HBTU (0.38 mmol, 3.8 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Step-by-Step Methodology
Caption: Step-by-step workflow for a single coupling cycle in Fmoc-SPPS.
-
Resin Swelling: Place the resin (0.1 mmol) in the reaction vessel. Add DMF (5-10 mL) and agitate for 30-60 minutes to swell the resin beads. Drain the DMF.[2]
-
Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes and drain.[2]
-
Second Deprotection: Add another 5 mL of 20% piperidine/DMF and agitate for 15 minutes to ensure complete Fmoc removal.[3]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[2]
-
Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol) and HBTU (0.38 mmol) in 3 mL of DMF. Add DIEA (0.8 mmol) and allow the mixture to pre-activate for 2-5 minutes.[2]
-
Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[3]
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.[2] If the test is positive, the coupling step should be repeated.
-
Chain Elongation: Repeat steps 2-9 for each subsequent amino acid in the peptide sequence.
Data Analysis and Characterization
After synthesis, cleavage, and purification (typically by reverse-phase HPLC), the final peptide must be thoroughly characterized to confirm its identity and purity.[22][23]
| Analytical Technique | Purpose | Expected Outcome for Dap-Containing Peptide |
| Reverse-Phase HPLC (RP-HPLC) | Assesses purity and separates the target peptide from synthesis-related impurities. | A major peak corresponding to the target peptide, with purity typically >95% for research applications. The retention time will be influenced by the overall hydrophobicity of the peptide.[22][23] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirms the molecular weight of the synthesized peptide. | The observed mass should match the calculated theoretical mass of the desired peptide sequence, confirming the successful incorporation of all residues, including D-Dap.[22][23] |
| Circular Dichroism (CD) Spectroscopy | Determines the secondary structure (e.g., α-helix, β-sheet) of the peptide in solution. | Studies have shown that substituting residues with Dap often preserves the original secondary structure, such as an α-helix, which is crucial for biological function.[5][23] |
Applications in Research and Drug Development
The incorporation of D-Dap using H-D-Dap(Fmoc)-OBzl.HCl opens avenues for designing peptides with novel or enhanced properties.
-
Antimicrobial Peptides (AMPs): The positive charge of the protonated β-amino group is critical for the membrane-disrupting activity of many AMPs. Modifying AMPs with D-Dap allows for fine-tuning of charge distribution and amphipathicity, potentially increasing potency against bacteria while reducing toxicity to host cells.[5][6]
-
pH-Sensitive Drug Delivery: Peptides rich in Dap can be designed as "proton sponges."[8][9] At neutral pH, the β-amino groups are partially deprotonated. Upon internalization into the acidic endosome (pH 5-6), these groups become protonated, leading to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosome. This mechanism facilitates the release of a therapeutic cargo into the cytoplasm.[5][10]
-
Peptide Structure and Stability: As a non-coded amino acid, D-Dap can be used to introduce conformational constraints or to probe structure-activity relationships in bioactive peptides.[5] Its D-configuration inherently enhances resistance to enzymatic degradation.[7]
Conclusion
H-D-Dap(Fmoc)-OBzl.HCl is a highly specialized and valuable reagent for advanced peptide synthesis. Its well-defined orthogonal protection scheme provides peptide chemists with precise control over the introduction of D-diaminopropionic acid into synthetic peptides. The unique physicochemical properties conferred by the D-Dap residue, particularly its charge and pH-sensitivity, make it a powerful tool for developing next-generation peptide therapeutics, from novel antibiotics to sophisticated drug delivery vectors. The protocols and principles outlined in this guide serve as a comprehensive resource for the effective and strategic application of this important building block.
References
-
H-Dap(Fmoc)-OBzl.HCl. Next Peptide. Available at: [Link].
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Fmoc Cleavage: Mechanism and Best Practices in SPPS. Peptide Chemistry. Available at: [Link].
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Continuous Flow-based Solid-phase Peptide Synthesiser. Vapourtec. Available at: [Link].
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Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. National Center for Biotechnology Information. Available at: [Link].
- Method for the fmoc group cleavage. Google Patents.
-
Safety Data Sheet for H-Glu(OBzl)-OBzl HCl. AAPPTec. Available at: [Link].
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link].
-
Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. National Center for Biotechnology Information. Available at: [Link].
-
Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Available at: [Link].
-
Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. ResearchGate. Available at: [Link].
-
Safety Data Sheet for H-Gly-OBzl HCl. AAPPTec. Available at: [Link].
-
Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. National Center for Biotechnology Information. Available at: [Link].
-
2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. Available at: [Link].
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. National Center for Biotechnology Information. Available at: [Link].
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Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. King's College London Research Portal. Available at: [Link].
-
H-D-Dap-OH·HCl(D-2,3-Diaminopropionic acid hydrochloride). iChemical. Available at: [Link].
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Fmoc-peptide acid chlorides :Prepara- tion, characterization and utility in peptide synthesis. Indian Academy of Sciences. Available at: [Link].
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link].
-
Planning a Peptide Synthesis. AAPPTec. Available at: [Link].
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. Available at: [Link].
-
Protection Reactions. Wiley-VCH. Available at: [Link].
-
Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. AAPPTec. Available at: [Link].
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